({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea: is a complex organic compound that features a thiophene ring and a thiazole ring, both of which are heterocyclic structures containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea typically involves the following steps:
Formation of the Thiophene Ring: This can be achieved through methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Rings: The thiophene and thiazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Formation of the Urea Derivative: The final step involves the reaction of the coupled product with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea: undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea: has several scientific research applications:
Mechanism of Action
The mechanism of action of ({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The pathways involved include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea: can be compared with other similar compounds such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity but may differ in their biological activity and applications.
Thiazole derivatives: These compounds contain the thiazole ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Urea derivatives: These compounds are characterized by the presence of the urea functional group and are widely used in medicinal chemistry for the development of drugs.
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c1-6(13-14-10(11)15)8-5-12-9(17-8)7-3-2-4-16-7/h2-5H,1H3,(H3,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTQUZFBNJGIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CN=C(S1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.